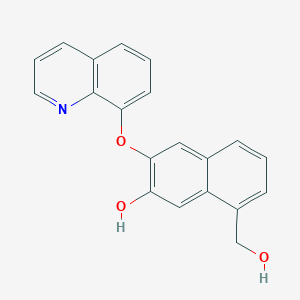![molecular formula C12H16N2O2 B14496937 3-[(2,3-Dihydroxypropyl)(phenyl)amino]propanenitrile CAS No. 63225-52-5](/img/structure/B14496937.png)
3-[(2,3-Dihydroxypropyl)(phenyl)amino]propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2,3-Dihydroxypropyl)(phenyl)amino]propanenitrile is an organic compound that features a nitrile group, a phenyl ring, and a dihydroxypropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,3-Dihydroxypropyl)(phenyl)amino]propanenitrile can be achieved through several methods. One common approach involves the reaction of 2,3-dihydroxypropylamine with a phenyl-substituted nitrile under controlled conditions. The reaction typically requires a catalyst and may be carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-[(2,3-Dihydroxypropyl)(phenyl)amino]propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines or other reduced forms.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
3-[(2,3-Dihydroxypropyl)(phenyl)amino]propanenitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-[(2,3-Dihydroxypropyl)(phenyl)amino]propanenitrile exerts its effects involves interactions with specific molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the phenyl ring may engage in π-π interactions with aromatic systems. The dihydroxypropyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Propionitrile: A simple aliphatic nitrile with similar functional groups but lacking the phenyl and dihydroxypropyl groups.
Aminopropionitrile: Contains an amino group and a nitrile group, similar to the target compound but with different substituents.
Malononitrile: Features two nitrile groups, providing a basis for comparison in terms of reactivity and applications.
Uniqueness
3-[(2,3-Dihydroxypropyl)(phenyl)amino]propanenitrile is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both a phenyl ring and a dihydroxypropyl group allows for diverse interactions and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
63225-52-5 |
|---|---|
Molecular Formula |
C12H16N2O2 |
Molecular Weight |
220.27 g/mol |
IUPAC Name |
3-[N-(2,3-dihydroxypropyl)anilino]propanenitrile |
InChI |
InChI=1S/C12H16N2O2/c13-7-4-8-14(9-12(16)10-15)11-5-2-1-3-6-11/h1-3,5-6,12,15-16H,4,8-10H2 |
InChI Key |
MZRQEOLCNFHVOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(CCC#N)CC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


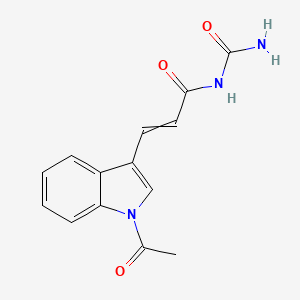
![Methyl 3-[3-(bromomethyl)phenyl]propanoate](/img/structure/B14496872.png)
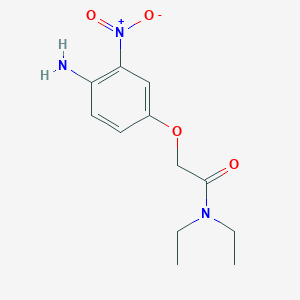

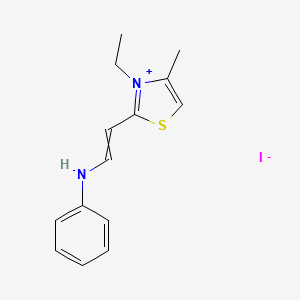
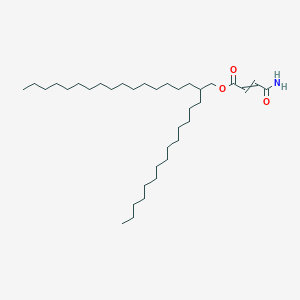
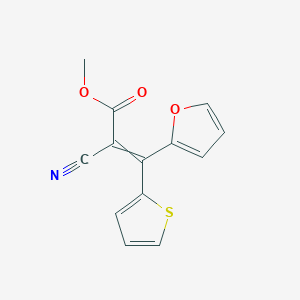
![2,2'-[Butane-1,4-diylbis(oxy)]bis(1,3,2-dioxaborolane)](/img/structure/B14496896.png)
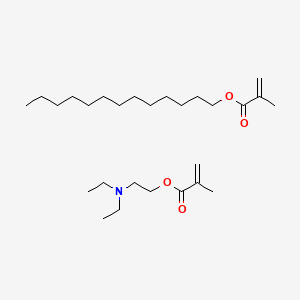
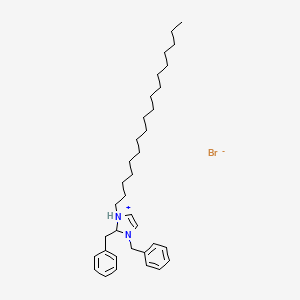
![1-[(Methylsulfanyl)methyl]naphthalen-2-amine](/img/structure/B14496915.png)

